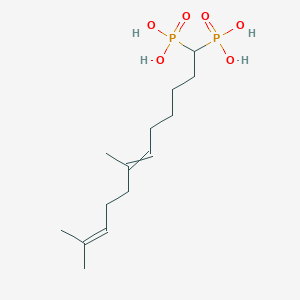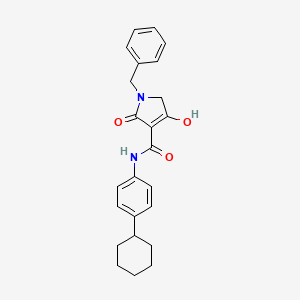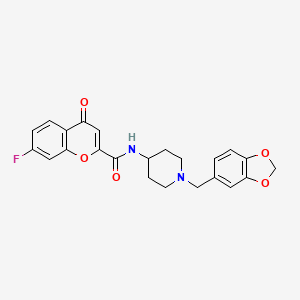
(7,11-dimethyl-1-phosphonododeca-6,10-dienyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7,11-dimethyl-1-phosphonododeca-6,10-dienyl)phosphonic acid is a complex organic compound characterized by its unique structure featuring two phosphonic acid groups attached to a dodecadienyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7,11-dimethyl-1-phosphonododeca-6,10-dienyl)phosphonic acid typically involves multi-step organic reactions One common method starts with the preparation of the dodecadienyl chain through a series of alkylation and dehydrogenation reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Catalysts and solvents are selected to enhance the reaction rate and selectivity, and purification steps such as crystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(7,11-dimethyl-1-phosphonododeca-6,10-dienyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine oxides or phosphines.
Substitution: The dodecadienyl chain can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), organometallic reagents (Grignard reagents).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine oxides. Substitution reactions can introduce various functional groups into the dodecadienyl chain, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (7,11-dimethyl-1-phosphonododeca-6,10-dienyl)phosphonic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its phosphonic acid groups can interact with biological targets, making it a candidate for drug development and enzyme inhibition studies.
Medicine
The compound’s potential medicinal applications include its use as an inhibitor of enzymes involved in various diseases. Its ability to bind to metal ions and proteins makes it a promising candidate for therapeutic agents.
Industry
In industry, this compound is used in the development of new materials, such as polymers and coatings, due to its ability to form strong bonds with other molecules.
Mécanisme D'action
The mechanism by which (7,11-dimethyl-1-phosphonododeca-6,10-dienyl)phosphonic acid exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The phosphonic acid groups can form strong chelating bonds with metal ions, inhibiting the activity of metalloenzymes. Additionally, the compound can interact with proteins, altering their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(7,11-dimethyl-1-phosphonododeca-6,10-dienyl)phosphonic acid: Unique due to its dual phosphonic acid groups and dodecadienyl chain.
(7,11-dimethyl-1-phosphonododeca-6,10-dienyl)phosphonate: Similar structure but with ester groups instead of phosphonic acids.
(7,11-dimethyl-1-phosphonododeca-6,10-dienyl)phosphine oxide: Contains phosphine oxide groups instead of phosphonic acids.
Uniqueness
The uniqueness of this compound lies in its dual phosphonic acid groups, which provide strong chelating properties and the ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong binding interactions, such as enzyme inhibition and material science.
Propriétés
Formule moléculaire |
C14H28O6P2 |
|---|---|
Poids moléculaire |
354.32 g/mol |
Nom IUPAC |
(7,11-dimethyl-1-phosphonododeca-6,10-dienyl)phosphonic acid |
InChI |
InChI=1S/C14H28O6P2/c1-12(2)8-7-10-13(3)9-5-4-6-11-14(21(15,16)17)22(18,19)20/h8-9,14H,4-7,10-11H2,1-3H3,(H2,15,16,17)(H2,18,19,20) |
Clé InChI |
JCYZSGYSCXRCHX-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCCCCC(P(=O)(O)O)P(=O)(O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(1-benzofuran-5-yloxy)phenyl]-1-phosphonobutane-1-sulfonic acid](/img/structure/B10770836.png)

![2-[2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10770852.png)



![3-(dimethyl-1,2-oxazol-4-yl)-2-methoxy-9-[2-(trifluoromethoxy)phenyl]-7H,8H,9H-pyrrolo[2,3-c]1,5-naphthyridin-8-one](/img/structure/B10770881.png)
![4-[3-(1-Benzofuran-5-yloxy)phenyl]-1-phosphonatobutane-1-sulfonate](/img/structure/B10770887.png)
![2-N-[1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B10770890.png)
![(E)-(3R,5S)-7-[2,4-Bis-(4-fluoro-phenyl)-5-isopropyl-imidazol-1-yl]-3,5-dihydroxy-hept-6-enoic acid anion](/img/structure/B10770900.png)
![3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-(125I)iodanylbenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B10770908.png)


